Kigamicin B

Description

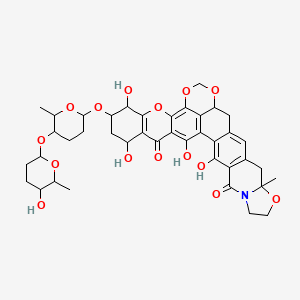

discovered from the culture broth of Amycolatopsis sp. ML630-mF1 by the killing activity against PANC-1 cells only under a nutrient starved condition; structure in first source

Structure

2D Structure

Properties

Molecular Formula |

C40H45NO15 |

|---|---|

Molecular Weight |

779.8 g/mol |

IUPAC Name |

2,6,9,30-tetrahydroxy-8-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione |

InChI |

InChI=1S/C40H45NO15/c1-15-19(42)4-6-24(52-15)54-21-5-7-25(53-16(21)2)55-23-12-20(43)28-34(46)31-35(47)30-26-17(10-18-13-40(3)41(8-9-51-40)39(48)27(18)33(26)45)11-22-29(30)37(50-14-49-22)38(31)56-36(28)32(23)44/h10,15-16,19-25,32,42-45,47H,4-9,11-14H2,1-3H3 |

InChI Key |

ZDEHLGNKHHJJAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCC(O1)OC2CCC(OC2C)OC3CC(C4=C(C3O)OC5=C6C7=C(C8=C(C9=C(CC1(N(C9=O)CCO1)C)C=C8CC7OCO6)O)C(=C5C4=O)O)O)O |

Synonyms |

kigamicin B |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to the Secondary Metabolites of Amycolatopsis sp. ML630-mF1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amycolatopsis is a genus of Gram-positive, aerobic, and non-acid-fast actinomycetes known for its prolific production of a wide array of secondary metabolites with significant biological activities. This technical guide focuses on the secondary metabolites produced by the strain Amycolatopsis sp. ML630-mF1, isolated from a soil sample in Toba, Japan. The primary class of compounds identified from this strain are the kigamicins, a family of polyphenolic antibiotics.[1][2] This document provides a comprehensive overview of the kigamicins, including their biological activities, a putative biosynthetic pathway, and detailed experimental protocols for their production, isolation, and characterization.

Kigamicin Secondary Metabolites

The secondary metabolites produced by Amycolatopsis sp. ML630-mF1 are designated as kigamicins A, B, C, D, and E.[3][4] These compounds possess a unique and complex polycyclic xanthone core structure with attached deoxysugar moieties.[4][5] The structural diversity among the kigamicins arises from the variation in the number and type of these sugar units.[4]

Chemical Structures

The core aglycone of the kigamicins is a fused octacyclic ring system that includes an oxazolidine ring.[4] The sugar chains are composed of one to four deoxysugars, which have been identified as amicetose and oleandrose.[4]

Biological Activity

The kigamicins exhibit potent biological activity, including antibacterial and antitumor properties.[3] They have demonstrated significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Furthermore, they display selective cytotoxicity against PANC-1 human pancreatic cancer cells, particularly under nutrient-starved conditions.[3]

Quantitative Data

The biological activities of kigamicins A-E have been quantified, and the data is summarized in the tables below.

Table 1: Antimicrobial Activity of Kigamicins against MRSA

| Compound | IC50 (µM)[6] |

| Kigamicin A | 0.22 |

| Kigamicin B | 0.11 |

| Kigamicin C | 0.06 |

| Kigamicin D | 0.03 |

| Kigamicin E | 0.14 |

Table 2: Cytotoxicity of Kigamicins against PANC-1 Cells

| Compound | IC50 under normal conditions (µg/mL)[3] | IC50 under nutrient-starved conditions (µg/mL)[3] |

| Kigamicin A | >10 | 0.1 |

| This compound | >10 | 0.1 |

| Kigamicin C | 5 | 0.05 |

| Kigamicin D | 1 | 0.01 |

| Kigamicin E | >10 | >10 |

Biosynthesis of Kigamicins

While the complete biosynthetic pathway for kigamicins in Amycolatopsis sp. ML630-mF1 has not been fully elucidated, a putative type II polyketide synthase (PKS) gene cluster associated with kigamicin biosynthesis has been identified in the closely related strain, Amycolatopsis regifaucium.[5][7] This suggests that the biosynthesis of the kigamicin aglycone proceeds through a type II PKS pathway, followed by tailoring reactions such as cyclization, oxidation, and glycosylation to attach the deoxysugar moieties.

Putative Biosynthetic Gene Cluster

The following diagram illustrates the organization of the putative kigamicin biosynthetic gene cluster identified in Amycolatopsis regifaucium.

Caption: Putative Type II PKS gene cluster for kigamicin biosynthesis.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Amycolatopsis sp. ML630-mF1, and the extraction, purification, and characterization of kigamicins. These protocols are based on established methods for secondary metabolite production from Amycolatopsis species and the information available from the initial discovery of kigamicins.

Fermentation

Caption: General workflow for the fermentation of Amycolatopsis sp. ML630-mF1.

Seed Medium:

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

Dextrose: 4 g/L

-

Adjust pH to 7.2 before autoclaving.

Production Medium:

-

Soluble Starch: 20 g/L

-

Glucose: 10 g/L

-

Yeast Extract: 5 g/L

-

Peptone: 5 g/L

-

CaCO₃: 2 g/L

-

Trace Salt Solution: 1 mL/L

-

Adjust pH to 7.0 before autoclaving.

Protocol:

-

Prepare the seed and production media according to the recipes above.

-

Inoculate a 100 mL flask containing 20 mL of seed medium with a loopful of Amycolatopsis sp. ML630-mF1 spores from a mature agar plate.

-

Incubate the seed culture at 28°C with shaking at 200 rpm for 2-3 days.

-

Transfer the seed culture to a 1 L flask containing 200 mL of production medium to achieve a 5% (v/v) inoculum.

-

Incubate the production culture at 28°C with shaking at 200 rpm for 5-7 days.

-

Monitor the production of kigamicins by HPLC analysis of the culture broth.

-

Harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

Extraction and Purification

Caption: Workflow for the extraction and purification of kigamicins.

Protocol:

-

Separate the mycelial cake from the culture broth by centrifugation.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Extract the mycelial cake with a mixture of acetone and methanol (1:1 v/v).

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a stepwise gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.

-

Pool fractions containing kigamicins and concentrate.

-

Perform final purification of individual kigamicins using preparative reverse-phase HPLC (RP-HPLC).

Characterization

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

-

Gradient: Start with 10% B, increase to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode-array detector (DAD) at 254 nm and 280 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆ or CDCl₃.

-

Spectrometer: 500 MHz or higher.

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are to be performed for complete structural elucidation.[4]

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) in positive ion mode.

-

Analyzer: High-resolution mass spectrometer (e.g., Q-TOF) for accurate mass measurements and determination of molecular formulas.[4]

Signaling Pathways

Currently, there is limited specific information available regarding the signaling pathways that regulate the biosynthesis of kigamicins in Amycolatopsis sp. ML630-mF1. However, in actinomycetes, secondary metabolite production is often controlled by complex regulatory networks involving two-component systems, sigma factors, and pleiotropic regulators that respond to nutritional and environmental signals. Further research, including transcriptomics and genetic manipulation, is required to elucidate the specific regulatory mechanisms governing kigamicin production.

Conclusion

Amycolatopsis sp. ML630-mF1 is a valuable source of the kigamicin family of secondary metabolites. These compounds have demonstrated significant potential as antibacterial and antitumor agents. This technical guide provides a comprehensive resource for researchers interested in the study of these molecules, from their production and isolation to their detailed characterization and biosynthetic origins. The elucidation of the complete biosynthetic pathway and its regulatory networks will be crucial for future efforts to improve yields and generate novel analogs through metabolic engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kigamicins, novel antitumor antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of NRPS and type II PKS biosynthetic gene cluster (s) encoding decaplanin and kigamicin from Amycolatopsis regifaucium DSM 45072T - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kigamicin B: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicin B is a member of the kigamicin family of antibiotics, a group of secondary metabolites produced by the actinomycete Amycolatopsis sp..[1][2] These compounds have garnered significant interest within the scientific community due to their potent and selective biological activities, particularly their antitumor and antimicrobial properties. Kigamicins are characterized by a unique and complex fused octacyclic ring system, to which a sugar moiety is attached.[3] This guide provides a comprehensive overview of the chemical structure and known properties of this compound, with a focus on its physicochemical characteristics, biological activity, and the experimental methodologies used for its study.

Chemical Structure and Physicochemical Properties

The core structure of the kigamicins is a novel fused octacyclic system. The structure of this compound, along with its congeners (Kigamicins A, C, D, and E), was elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy.[3] this compound is specifically distinguished by the presence of a D-amicetose disaccharide unit attached to its aglycone core.

Table 1: Physicochemical Properties of Kigamicin C

| Property | Value | Source |

| CAS Number | 680571-51-1 | [4][5][] |

| Molecular Formula | C41H47NO16 | [4][5][] |

| Molecular Weight | 809.81 g/mol | [4][][7] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [5] |

Biological Activity and Mechanism of Action

This compound, along with other members of its family, exhibits significant biological activity, most notably as an antitumor and antimicrobial agent.

Antitumor Activity

A hallmark of the kigamicins is their selective and potent cytotoxicity against pancreatic cancer cells (PANC-1) under nutrient-deprived conditions.[1][8] This "anti-austerity" strategy is a promising avenue for cancer therapy, as it targets the ability of cancer cells to survive in the nutrient-poor microenvironment of a tumor. Studies on the related compound, Kigamicin D, have shown that it can block the activation of the Akt signaling pathway, which is crucial for cell survival, particularly under starvation conditions.[9][10] It is plausible that this compound exerts its cytotoxic effects through a similar mechanism, although further research is needed to confirm this.

Diagram 1: Postulated Mechanism of Action of Kigamicins in Cancer Cells under Nutrient Starvation

Caption: Postulated mechanism of this compound's antitumor activity.

Antimicrobial Activity

Kigamicins have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][11] The precise mechanism of their antimicrobial action has not been fully elucidated but is an active area of research.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are crucial for its further development as a potential therapeutic agent.

Isolation of Kigamicins

The kigamicin family of compounds is naturally produced by the fermentation of Amycolatopsis sp. strain ML630-mF1.[1][2] A general workflow for the isolation of these compounds is outlined below.

Diagram 2: General Workflow for the Isolation of Kigamicins

Caption: A generalized workflow for the isolation and purification of kigamicins.

Total Synthesis

The complex, polycyclic structure of the kigamicins presents a significant challenge for total synthesis. However, the synthesis of the core aglycone skeleton has been achieved, paving the way for the total synthesis of the complete molecules, including this compound.[12] A key strategy involves a regioselective hydration of a diarylalkyne and two oxidative cyclizations. Further research is ongoing to develop a complete and efficient synthetic route to this compound.

Biological Assays

The biological activity of this compound is typically evaluated using a panel of in vitro assays.

-

Antitumor Activity: The selective cytotoxicity of this compound against cancer cells is assessed using cell viability assays, such as the MTS assay. PANC-1 cells are cultured in both nutrient-rich and nutrient-deprived media, and the concentration-dependent effects of the compound on cell survival are measured.

-

Antimicrobial Activity: The antimicrobial potency of this compound is determined using standard microdilution methods to ascertain the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.

Conclusion and Future Directions

This compound is a promising natural product with significant potential as both an antitumor and antimicrobial agent. Its unique chemical structure and selective biological activity make it an attractive lead compound for drug development. However, further research is required to fully elucidate its physicochemical properties, mechanism of action, and to develop efficient synthetic routes. Specifically, future studies should focus on:

-

Obtaining precise quantitative physicochemical data for this compound.

-

Elucidating the specific signaling pathways modulated by this compound in both cancer cells and bacteria.

-

Developing a complete and scalable total synthesis of this compound to enable further preclinical and clinical investigations.

The continued exploration of this compound and its analogs holds the potential to yield novel and effective therapeutic agents for the treatment of cancer and infectious diseases.

References

- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kigamicins, novel antitumor antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]

- 9. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Kigamicin B: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The majority of detailed mechanistic studies on the Kigamicin family of compounds have focused on Kigamicin D. This document summarizes the current understanding of the mechanism of action of the Kigamicin family, with a specific emphasis on Kigamicin D as a representative member. While Kigamicin B is structurally similar and expected to have a comparable mode of action, specific quantitative data and detailed experimental validations for this compound are not extensively available in the current body of scientific literature.

Introduction to the Kigamicin Family

The Kigamicins are a family of novel antitumor antibiotics, designated as Kigamicin A, B, C, D, and E, which were first isolated from the culture broth of the actinomycete Amycolatopsis sp. ML630-mF1.[1] A key characteristic of the Kigamicin family, particularly Kigamicins A, B, C, and D, is their potent and selective cytotoxicity against cancer cells under nutrient-deprived conditions.[1] This unique property positions them as "anti-austerity" agents, a class of compounds that target the ability of cancer cells to survive in the harsh, nutrient-limited microenvironment of a tumor. Under nutrient starvation, these compounds have been shown to inhibit the survival of pancreatic cancer cells (PANC-1) at concentrations 100 times lower than in nutrient-rich conditions.[1]

Core Mechanism of Action: The Anti-Austerity Strategy

The central mechanism of action for the Kigamicin family revolves around an "anti-austerity" strategy. Cancer cells within a solid tumor often exist in a state of nutrient deprivation due to inadequate blood supply. To survive and proliferate in this harsh environment, they develop tolerance to nutrient starvation. Kigamicins exploit this vulnerability by preferentially killing cancer cells in these nutrient-poor conditions, while exhibiting minimal toxicity to cells in nutrient-rich environments.[2]

Inhibition of the PI3K/Akt Signaling Pathway

The most well-documented molecular mechanism for the Kigamicin family comes from studies on Kigamicin D. Research has demonstrated that Kigamicin D blocks the activation of Akt (also known as Protein Kinase B or PKB), a critical node in the PI3K/Akt signaling pathway.[2][3] This pathway is a key regulator of cell survival, proliferation, and metabolism. In response to nutrient starvation, cancer cells often activate the Akt pathway to promote their survival. By inhibiting the starvation-induced activation of Akt, Kigamicin D effectively dismantles this survival mechanism, leading to cancer cell death.[2]

Quantitative Data: Cytotoxicity of the Kigamicin Family

| Compound | Cell Line | Condition | IC50 | Reference |

| Kigamicin D | Various mouse tumor cell lines | Not specified | ~1 µg/mL | [1] |

| Kigamicins A, B, C, D | PANC-1 | Nutrient-starved | 100x more potent than in normal culture | [1] |

Experimental Protocols

The following outlines the general experimental methodologies employed in the study of Kigamicins.

Cell Viability Assay under Nutrient-Deprived Conditions

This assay is fundamental to identifying and characterizing anti-austerity agents like the Kigamicins.

-

Cell Culture: Cancer cell lines (e.g., PANC-1) are cultured in a standard nutrient-rich medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum.

-

Induction of Nutrient Starvation: To mimic the tumor microenvironment, cells are washed and incubated in a nutrient-deprived medium (NDM), which is typically a glucose and serum-free medium.

-

Treatment: Cells in both nutrient-rich and nutrient-deprived media are treated with varying concentrations of the Kigamicin compound for a specified period (e.g., 24-48 hours).

-

Viability Assessment: Cell viability is measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity as an indicator of cell viability.

Western Blot Analysis of Akt Phosphorylation

This technique is used to determine the effect of Kigamicins on the Akt signaling pathway.

-

Protein Extraction: Cancer cells are treated with the Kigamicin compound under nutrient-starved conditions. Whole-cell lysates are then prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The ratio of p-Akt to total Akt is calculated to determine the extent of Akt activation.

Conclusion and Future Directions

The Kigamicin family of natural products, represented primarily by the well-studied Kigamicin D, presents a promising "anti-austerity" approach to cancer therapy. Their ability to selectively target and eliminate cancer cells in nutrient-deprived conditions by inhibiting the crucial PI3K/Akt survival pathway is a significant finding. While this compound is a member of this family and is presumed to operate through a similar mechanism, there is a clear need for further research to elucidate its specific activity. Future studies should focus on determining the precise IC50 values of this compound against a panel of cancer cell lines, confirming its inhibitory effect on the Akt pathway, and exploring any potential unique aspects of its mechanism of action compared to other Kigamicin analogs. Such investigations will be crucial for the potential development of this compound as a targeted therapeutic agent for solid tumors.

References

- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Austerity Mechanism of Kigamicin D: A Technical Guide for Researchers

An In-depth Examination of a Novel Anti-cancer Agent Targeting Tumor Cell Tolerance to Nutrient Starvation

This technical guide provides a comprehensive overview of the anti-austerity mechanism of Kigamicin D, a novel anti-cancer agent. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's mode of action, supported by quantitative data, experimental protocols, and visual representations of the key signaling pathways and workflows.

Introduction: The Anti-Austerity Strategy in Cancer Therapy

Cancer cells within a solid tumor often exist in a nutrient-deprived, or "austere," microenvironment due to insufficient blood supply. To survive and proliferate under these harsh conditions, cancer cells develop a tolerance to nutrient starvation, a phenomenon rarely observed in normal tissues. The "anti-austerity" strategy is a novel therapeutic approach that aims to specifically target and eliminate this tolerance, leading to the selective death of cancer cells.[1][2]

Kigamicin D, a polycyclic oxazole antibiotic, was identified from a screening of over 2000 actinomycetes culture broths for its ability to preferentially induce cytotoxicity in cancer cells under nutrient-deprived conditions.[1][2] This guide delves into the core mechanism by which Kigamicin D exerts its anti-austerity effects, focusing on its impact on key cell survival signaling pathways.

Core Mechanism of Action: Inhibition of Akt Signaling

The primary mechanism underlying the anti-austerity effect of Kigamicin D is its ability to block the activation of the protein kinase B (Akt) signaling pathway, a critical mediator of cell survival, proliferation, and metabolism.[1][2]

Under nutrient starvation, cancer cells often activate the Akt pathway to promote their survival. Kigamicin D has been shown to inhibit the phosphorylation of Akt, thereby preventing its activation and downstream signaling.[1][2] This inhibition of a crucial survival pathway under austere conditions leads to the selective demise of cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on Kigamicin D, providing a clear comparison of its effects under different conditions.

Table 1: In Vitro Cytotoxicity of Kigamicin D in Pancreatic Cancer Cell Lines

| Cell Line | Culture Condition | IC50 (µg/mL) |

| PANC-1 | Nutrient-Rich Medium (DMEM + 10% FBS) | > 10 |

| PANC-1 | Nutrient-Deprived Medium (NDM) | 0.1 |

| PSN-1 | Nutrient-Rich Medium (DMEM + 10% FBS) | > 10 |

| PSN-1 | Nutrient-Deprived Medium (NDM) | 0.5 |

| MIA PaCa-2 | Nutrient-Rich Medium (DMEM + 10% FBS) | > 10 |

| MIA PaCa-2 | Nutrient-Deprived Medium (NDM) | 1.0 |

Table 2: Effect of Kigamicin D on Akt Phosphorylation in PANC-1 Cells

| Treatment | Akt Phosphorylation (Ser473) |

| Nutrient-Rich Medium | Basal |

| Nutrient-Deprived Medium (NDM) | Increased |

| NDM + Kigamicin D (1 µg/mL) | Inhibited |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Kigamicin D's anti-austerity mechanism.

Cell Culture and Preparation of Nutrient-Deprived Medium

-

Cell Lines: Human pancreatic cancer cell lines PANC-1, PSN-1, and MIA PaCa-2.

-

Standard Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Nutrient-Deprived Medium (NDM): Glucose and amino acid-free DMEM supplemented with 10% dialyzed FBS.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (WST-8 Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in standard culture medium and incubate for 24 hours.

-

Remove the standard culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Add 100 µL of either standard culture medium or NDM containing various concentrations of Kigamicin D to each well.

-

Incubate the plates for 48 hours at 37°C.

-

Add 10 µL of WST-8 solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Western Blot Analysis for Akt Phosphorylation

-

Seed PANC-1 cells in 6-well plates and grow to 70-80% confluence.

-

Culture the cells in either standard culture medium or NDM with or without Kigamicin D (1 µg/mL) for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in the anti-austerity mechanism of Kigamicin D.

Caption: Signaling pathway of Kigamicin D's anti-austerity mechanism.

Caption: Experimental workflow for the discovery and validation of Kigamicin D.

Caption: Logical relationship of Kigamicin D's effect on cancer cells.

References

An In-Depth Technical Guide to the Kigamicin B Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kigamicins are a family of potent antitumor antibiotics produced by the actinomycete Amycolatopsis sp., with Kigamicin B demonstrating significant cytotoxic activity against cancer cells, particularly under nutrient-deprived conditions. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, focusing on the genetic and enzymatic machinery responsible for its assembly. Drawing upon the recent identification of a putative type II polyketide synthase (PKS) gene cluster in Amycolatopsis regifaucium DSM 45072T, this document outlines the key biosynthetic steps, including the formation of the polycyclic xanthone aglycone and the attachment of the D-amicetose disaccharide moiety. Detailed experimental protocols for the characterization of the biosynthetic enzymes are also provided, offering a foundational resource for further research and bioengineering efforts aimed at novel drug development.

Introduction

The kigamicins (A-E) are a class of novel antitumor antibiotics isolated from Amycolatopsis sp. ML630-mF1[1][2]. These compounds exhibit selective cytotoxicity against pancreatic cancer cells under nutrient starvation, highlighting a unique anti-austerity strategy for cancer therapy[3]. This compound's structure is characterized by a unique, fused octacyclic xanthone aglycone glycosylated with a D-amicetose disaccharide[4]. The complex architecture and potent biological activity of this compound make its biosynthetic pathway a subject of significant interest for the potential discovery of novel anticancer agents and the development of engineered analogues with improved therapeutic properties.

Recent genomic investigations of the kigamicin-producing strain Amycolatopsis regifaucium DSM 45072T have identified a putative type II polyketide synthase (PKS) gene cluster that is likely responsible for the biosynthesis of the kigamicin aglycone[5][6]. This discovery provides a genomic foundation for elucidating the step-by-step enzymatic reactions that construct this complex natural product.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Polycyclic Xanthone Aglycone: Assembled by a type II PKS system.

-

Biosynthesis of the Deoxysugar D-amicetose: Synthesized from primary metabolism precursors.

-

Glycosylation of the Aglycone: Attachment of the D-amicetose disaccharide by glycosyltransferases.

Aglycone Biosynthesis via a Type II Polyketide Synthase Pathway

The core of the this compound aglycone is a polycyclic xanthone, a class of aromatic polyketides[4][7]. The identified putative gene cluster in A. regifaucium suggests a type II PKS is responsible for its formation[5][6]. Type II PKSs are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors to generate a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to form the characteristic polycyclic scaffold[3][8].

A proposed pathway for the kigamicin aglycone, based on analogous polycyclic xanthone biosynthetic pathways, is depicted below.

References

- 1. Frontiers | Cloning and Functional Characterization of the Polyketide Synthases Based on Genome Mining of Preussia isomera XL-1326 [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of NRPS and type II PKS biosynthetic gene cluster (s) encoding decaplanin and kigamicin from Amycolatopsis regifaucium DSM 45072T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry and biosynthesis of bacterial polycyclic xanthone natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. Type II Fatty Acid and Polyketide Synthases: Deciphering Protein-Protein and Protein-Substrate Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Kigamicin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kigamicin antibiotics, a family of polycyclic xanthones produced by Amycolatopsis species, have emerged as a promising class of compounds with significant biological activity. Their primary mechanism of action, termed "anti-austerity," involves the selective induction of cytotoxicity in cancer cells under nutrient-deprived conditions, a state common in the tumor microenvironment. This unique characteristic is principally mediated through the inhibition of the pro-survival Akt signaling pathway. Furthermore, Kigamicins exhibit potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and demonstrate anti-angiogenic properties. This guide provides a comprehensive overview of the biological activities of Kigamicins, detailing their anticancer and antibacterial effects, mechanism of action, and the experimental protocols utilized to elucidate these properties.

Anticancer Activity: The Anti-Austerity Mechanism

The hallmark of Kigamicin's anticancer potential lies in its ability to preferentially target and eliminate cancer cells in nutrient-poor environments. This "anti-austerity" strategy is a significant departure from conventional chemotherapeutics and offers a targeted approach to exploit the unique metabolic state of solid tumors.

Preferential Cytotoxicity under Nutrient Deprivation

Kigamicins A, B, C, and D have been shown to inhibit the survival of PANC-1 human pancreatic cancer cells at concentrations 100 times lower under nutrient-starved conditions compared to normal culture conditions[1]. This selective cytotoxicity has been observed across various cancer cell lines, with a particularly strong effect on pancreatic cancer models[2]. Kigamicin D, the most extensively studied analog, has demonstrated potent growth inhibition of various mouse tumor cell lines[1].

Inhibition of the Akt Signaling Pathway

The molecular basis for the anti-austerity effect of Kigamicins is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism and is often hyperactivated in cancer cells, enabling their survival under stressful conditions like nutrient deprivation.

Kigamicin D has been observed to block the activation of Akt (also known as Protein Kinase B) that is induced by nutrient starvation[3][4]. This inhibition of Akt phosphorylation is a key event that leads to the downstream suppression of pro-survival signals and ultimately, cell death.

Signaling Pathway of Kigamicin D's Anti-Austerity Effect

Caption: Kigamicin D inhibits the phosphorylation of Akt, a key survival kinase activated under nutrient deprivation. This leads to the downstream modulation of proteins involved in cell survival and proliferation, such as mTOR, BAD, and GSK3β.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Kigamicin D has been shown to inhibit tumor cell-induced angiogenesis in a dorsal air sac assay[2]. This suggests that in addition to its direct cytotoxic effects, Kigamicin D may also disrupt the tumor's ability to establish a blood supply, further contributing to its anticancer activity.

Antibacterial Activity

Kigamicins exhibit notable activity against Gram-positive bacteria, including clinically significant resistant strains.

Spectrum of Activity

Kigamicins have demonstrated antimicrobial activity against a range of Gram-positive bacteria[1]. This includes methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections[1].

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of Kigamicin antibiotics.

Table 1: In Vitro Anticancer Activity of Kigamicins

| Compound | Cell Line | Condition | IC50 (µg/mL) | Reference |

| Kigamicin A | PANC-1 | Nutrient-Deprived | Potent (exact value not specified) | [1] |

| Kigamicin B | PANC-1 | Nutrient-Deprived | Potent (exact value not specified) | [1] |

| Kigamicin C | PANC-1 | Nutrient-Deprived | Potent (exact value not specified) | [1] |

| Kigamicin D | PANC-1 | Nutrient-Deprived | Potent (exact value not specified) | [1][3] |

| Kigamicin D | Various Mouse Tumor Lines | Not Specified | ~1 | [1][4] |

| Kigamicin E | PANC-1 | Nutrient-Deprived | Less Active | [1] |

Table 2: Antibacterial Activity of Kigamicins (MIC values)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Kigamicins | Gram-positive bacteria (general) | Active (exact values not specified) | [1] |

| Kigamicins | Methicillin-resistant S. aureus (MRSA) | Active (exact values not specified) | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of Kigamicin antibiotics.

In Vitro Cytotoxicity Assay (Anti-Austerity)

Objective: To determine the preferential cytotoxicity of Kigamicins against cancer cells under nutrient-deprived conditions.

Workflow Diagram:

Caption: Workflow for determining the anti-austerity effect of Kigamicins.

Methodology:

-

Cell Culture: Human pancreatic cancer cells (e.g., PANC-1) are cultured in standard nutrient-rich medium (e.g., DMEM with 10% fetal bovine serum and high glucose).

-

Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Nutrient Conditions: The culture medium is replaced with either fresh nutrient-rich medium or a nutrient-deprived medium (e.g., glucose-free, serum-free DMEM).

-

Treatment: Kigamicin antibiotics are added to the wells in a series of dilutions.

-

Incubation: The plates are incubated for a defined period (e.g., 24-48 hours).

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both nutrient-rich and nutrient-deprived conditions. A significantly lower IC50 in the nutrient-deprived medium indicates an anti-austerity effect.

Western Blot Analysis for Akt Phosphorylation

Objective: To investigate the effect of Kigamicin D on Akt activation.

Methodology:

-

Cell Treatment: Cancer cells are cultured under nutrient-deprived conditions in the presence or absence of Kigamicin D for a specified time.

-

Protein Extraction: Total cellular proteins are extracted using a suitable lysis buffer.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) and total Akt.

-

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated Akt to total Akt in the presence of Kigamicin D indicates inhibition of Akt activation.

Antibacterial Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of Kigamicins against various bacterial strains.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared.

-

Serial Dilution: The Kigamicin compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours for S. aureus).

-

MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Anti-Angiogenesis Assay (Dorsal Air Sac Model)

Objective: To evaluate the effect of Kigamicin D on tumor-induced angiogenesis in a living organism.

Methodology:

-

Air Sac Creation: A dorsal air sac is created in mice by subcutaneous injection of air.

-

Chamber Implantation: A chamber containing tumor cells is implanted into the air sac.

-

Treatment: The mice are treated with Kigamicin D or a vehicle control.

-

Angiogenesis Assessment: After a set period, the degree of neovascularization in the fascia of the air sac is quantified. This can be done by measuring the area of new vessel growth or by quantifying the amount of hemoglobin in the tissue.

Conclusion and Future Perspectives

Kigamicin antibiotics represent a novel and exciting class of natural products with a unique "anti-austerity" mechanism of action that makes them particularly promising for the treatment of solid tumors, especially pancreatic cancer. Their ability to inhibit the pro-survival Akt pathway in nutrient-starved cancer cells, coupled with their anti-angiogenic and antibacterial properties, highlights their multifaceted therapeutic potential. Further research is warranted to fully elucidate the structure-activity relationships within the Kigamicin family, to identify the most potent and selective analogs, and to further explore their efficacy in preclinical and clinical settings. The detailed methodologies provided in this guide are intended to facilitate further investigation into this promising class of compounds and to accelerate their potential translation into novel therapeutic agents for cancer and infectious diseases.

References

- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effect of kigamicin D on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

Kigamicin B: An In-depth Technical Guide on its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity of Kigamicin B, a novel antibiotic with potential applications in combating Gram-positive bacterial infections. This document collates available quantitative data, details relevant experimental methodologies, and presents visual representations of experimental workflows and potential mechanisms of action to support further research and development efforts.

Quantitative Antimicrobial Activity of this compound

Kigamicins are a class of novel antibiotics that have demonstrated notable activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The antimicrobial potency of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

The table below summarizes the MIC values of this compound and its analogues against various Gram-positive bacteria. This data is crucial for comparative analysis and for understanding the structure-activity relationships within the kigamicin family.

Table 1: Minimum Inhibitory Concentration (MIC) of Kigamicins Against Gram-Positive Bacteria

| Microorganism | Kigamicin A (µg/mL) | This compound (µg/mL) | Kigamicin C (µg/mL) | Kigamicin D (µg/mL) | Kigamicin E (µg/mL) |

| Staphylococcus aureus Smith | 12.5 | 3.13 | 1.56 | 1.56 | 50 |

| Staphylococcus aureus 209P | 12.5 | 3.13 | 1.56 | 1.56 | 50 |

| Staphylococcus aureus 56 (MRSA) | 12.5 | 3.13 | 1.56 | 1.56 | 50 |

| Staphylococcus aureus 57 (MRSA) | 12.5 | 3.13 | 1.56 | 1.56 | 50 |

| Bacillus subtilis PCI219 | 6.25 | 1.56 | 0.78 | 0.78 | 25 |

| Micrococcus luteus PCI1001 | 3.13 | 0.78 | 0.39 | 0.39 | 12.5 |

Data sourced from "Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities."

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for a standard broth microdilution assay, a common and reliable method for determining the MIC of an antimicrobial agent. This protocol is based on established microbiological techniques.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of Gram-positive bacteria.

Materials:

-

This compound stock solution of known concentration

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures in logarithmic growth phase

-

Sterile pipette tips and multichannel pipettes

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a growth control and will not contain the antibiotic.

-

-

Inoculation:

-

Using a multichannel pipette, add 50 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 100 µL per well.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

Visualizations: Workflows and Potential Mechanisms

To further elucidate the experimental processes and potential biological interactions of this compound, the following diagrams are provided.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

While the precise antimicrobial mechanism of action for this compound is not yet fully elucidated, it is known to inhibit the activation of Akt, a serine/threonine kinase, in the context of its antitumor activity.[2][3] It is plausible that its antimicrobial effects could also involve the disruption of critical signaling pathways in bacteria. The following diagram illustrates a hypothetical bacterial signaling pathway that could be a target for antimicrobial intervention.

Caption: A hypothetical bacterial signaling pathway potentially inhibited by this compound.

References

- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of three different methods for susceptibility testing of gentamicin in carbapenem resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Antimicrobial Bioactivity against Multidrug-Resistant Gram-Positive Bacteria of Kinase Inhibitor IMD0354 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Architecture of Novel Kigamicins: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and analytical strategies employed in the structural elucidation of the kigamicin family of antibiotics. Discovered in the culture broth of Amycolatopsis sp. ML630-mF1, these novel compounds exhibit potent and selective cytotoxic activity against cancer cells under nutrient-starved conditions, marking them as promising candidates for anti-austerity cancer therapies.[1] The accurate determination of their complex molecular architecture is the foundational step in understanding their mechanism of action and enabling further drug development.

Kigamicins are characterized by a unique, fused octacyclic aglycone core linked to a variable sugar chain composed of one to four deoxysugars, specifically amicetose and oleandrose.[2] This guide details the integrated spectroscopic and analytical techniques required to define this intricate structure, using the foundational elucidation of Kigamicins A-E as a blueprint for the characterization of new analogues.

Physicochemical and Spectroscopic Data Summary

The initial characterization of a novel compound involves determining its fundamental physical and spectroscopic properties. This data provides the first clues to the molecule's size, composition, and functional groups. The properties for the originally isolated kigamicins are summarized below.

Table 1: Physicochemical Properties of Kigamicins A-E

| Property | Kigamicin A | Kigamicin B | Kigamicin C | Kigamicin D | Kigamicin E |

| Appearance | Yellow Powder | Yellow Powder | Yellow Powder | Yellow Powder | Yellow Powder |

| Molecular Formula | C35H39NO13 | C35H41NO13 | C41H47NO16 | C48H59NO19 | C29H29NO10 |

| Molecular Weight | 681.25 | 683.26 | 809.30 | 957.38 | 551.18 |

| UV λmax (nm) (log ε) | 238 (4.52), 280 (4.13), 380 (3.86) | 238 (4.50), 280 (4.11), 380 (3.84) | 238 (4.53), 280 (4.14), 380 (3.88) | 238 (4.55), 280 (4.16), 380 (3.90) | 238 (4.51), 280 (4.12), 380 (3.85) |

| Optical Rotation [α]D25 | +150° | +120° | +180° | +210° | +160° |

| Solubility | Soluble in DMSO, DMF, Methanol | Soluble in DMSO, DMF, Methanol | Soluble in DMSO, DMF, Methanol | Soluble in DMSO, DMF, Methanol | Soluble in DMSO, DMF, Methanol |

Data sourced from primary literature on the isolation and characterization of kigamicins.[1][3]

Table 2: Key 13C NMR Chemical Shifts (δ) for the Kigamicin Aglycone Core (in DMSO-d6)

| Carbon Atom | Chemical Shift (ppm) | Carbon Atom | Chemical Shift (ppm) |

| C-1 | ~165.2 | C-10a | ~110.1 |

| C-3 | ~182.5 | C-11 | ~148.5 |

| C-4a | ~108.9 | C-12a | ~118.7 |

| C-5 | ~152.1 | C-13 | ~175.4 |

| C-6a | ~115.8 | C-14a | ~120.3 |

| C-7 | ~142.6 | C-15 | ~150.2 |

| C-8 | ~112.3 | C-16a | ~135.9 |

| C-10 | ~75.9 | C-17 | ~58.3 |

Note: Chemical shifts are approximate and serve to identify the core aglycone structure. Specific shifts vary slightly between kigamicin analogues.

The Structural Elucidation Workflow

The determination of a novel kigamicin's structure follows a logical, multi-step workflow. This process begins with the isolation of the pure compound and culminates in the assignment of its absolute stereochemistry. Each step provides critical data that, when integrated, reveals the complete molecular architecture.

Caption: High-level workflow for the isolation and structural elucidation of novel kigamicins.

Integrating Spectroscopic Data for Structure Assembly

No single technique can reveal the complete structure of a kigamicin. The core of the elucidation process lies in the careful integration of data from multiple spectroscopic methods, primarily Mass Spectrometry and Nuclear Magnetic Resonance.

Caption: Logical integration of spectroscopic data to determine a kigamicin's 2D structure.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful structural elucidation. Below are generalized methodologies based on the techniques used for the original kigamicin family.

Protocol 1: Isolation and Purification of Novel Kigamicins

-

Fermentation: Inoculate a suitable liquid medium with a high-producing strain of Amycolatopsis sp. and incubate for 5-7 days with shaking to produce the target compounds.

-

Broth Extraction: Centrifuge the culture broth to separate the mycelial cake from the supernatant. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic layers.

-

Mycelial Extraction: Extract the mycelial cake with acetone. Concentrate the acetone extract under reduced pressure and re-extract the resulting aqueous residue with ethyl acetate.

-

Combined Extract Concentration: Combine all ethyl acetate extracts and evaporate to dryness in vacuo to yield a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on a silica gel column. Elute with a stepwise gradient of chloroform-methanol (e.g., 100:1 to 20:1 v/v).

-

Fraction Screening: Collect fractions and analyze by Thin Layer Chromatography (TLC) and a relevant bioassay (e.g., cytotoxicity against PANC-1 cells) to identify active fractions.

-

Preparative HPLC: Pool the active fractions and subject them to further purification using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Final Purification: Elute with a gradient of acetonitrile in water. Monitor the eluent with a UV detector (e.g., at 238 nm). Collect the peaks corresponding to the pure kigamicin analogues.

-

Lyophilization: Lyophilize the purified fractions to obtain the final compounds as stable, yellow powders.

Protocol 2: General Procedure for 2D NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified kigamicin analogue in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD) in a 5 mm NMR tube.

-

Spectrometer Setup: Perform analysis on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

1D Spectra Acquisition: Acquire standard 1D proton (1H) and carbon (13C) spectra to identify all proton and carbon signals and their chemical environments.

-

COSY (Correlation Spectroscopy) Acquisition: Run a standard gradient-enhanced COSY (gCOSY) experiment to establish 1H-1H spin-spin coupling networks, which helps identify adjacent protons within the aglycone and sugar rings.

-

HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: Acquire a gHMBC spectrum to determine long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the isolated spin systems from the COSY experiment and for linking the sugar units to the aglycone.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence) Acquisition: Run a gHSQC or gHMQC experiment to identify direct one-bond correlations between protons and their attached carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition: Acquire a 2D NOESY or ROESY spectrum to determine the relative stereochemistry by identifying protons that are close in space (<5 Å), which reveals key information about the 3D structure and the orientation of substituents.

-

Data Processing and Analysis: Process all spectra using appropriate software (e.g., TopSpin, Mnova). Integrate the data from all experiments to systematically build the molecular structure, starting from individual spin systems and connecting them to form the final aglycone and sugar chains.

Biological Mechanism Context: Inhibition of the Akt Pathway

The potent anti-austerity activity of kigamicins is linked to their ability to modulate key cell survival pathways. Studies have shown that Kigamicin D blocks the activation of Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt signaling pathway that promotes cell survival, particularly under nutrient-deprived conditions common in the tumor microenvironment.[4][5] By inhibiting Akt phosphorylation, Kigamicin D undermines the cancer cells' ability to tolerate metabolic stress, leading to preferential cell death.

Caption: Proposed mechanism of Kigamicin D via inhibition of the pro-survival Akt signaling pathway.

Conclusion

The structural elucidation of novel natural products like the kigamicins is a complex but systematic process that relies on the convergence of evidence from multiple analytical techniques. The workflow and protocols outlined in this guide, established through the characterization of the initial kigamicin family, provide a robust framework for researchers investigating new analogues. A thorough understanding of these molecular architectures is paramount for advancing kigamicins through the drug development pipeline and fully realizing their potential as a new class of anti-austerity cancer therapeutics.

References

- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kigamicins, novel antitumor antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

Physico-chemical Properties of Kigamicin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicin B is a member of the kigamicin family of antibiotics, which also includes kigamicins A, C, D, and E.[1][2][3] These novel antitumor agents were first isolated from the culture broth of Amycolatopsis sp. ML630-mF1.[1][2] The kigamicins have garnered significant interest in the scientific community due to their unique mode of action, exhibiting selective cytotoxicity against cancer cells, particularly pancreatic cancer cells, under nutrient-deprived conditions.[1][4][5] This "anti-austerity" strategy presents a promising new avenue for cancer therapy. This technical guide provides a comprehensive overview of the physico-chemical properties of this compound, its isolation and characterization, and its proposed mechanism of action.

Physico-chemical Properties

Table 1: Physico-chemical Properties of Kigamicin C (as a reference for this compound)

| Property | Value |

| Molecular Formula | C41H47NO16 |

| Molecular Weight | 809.81 g/mol |

| Appearance | Pale yellow powder |

| Solubility | Soluble in ethanol, methanol, DMSO, and DMF |

| Storage Temperature | -20°C |

Note: This data is for Kigamicin C and is provided as a close structural analog to this compound.

Experimental Protocols

Isolation and Purification of Kigamicins

The following is a generalized protocol for the isolation and purification of the kigamicin family of antibiotics from the culture broth of Amycolatopsis sp. ML630-mF1.

Diagram 1: General Experimental Workflow for Kigamicin Isolation

Caption: General workflow for the isolation and purification of kigamicins.

Methodology:

-

Fermentation: Amycolatopsis sp. ML630-mF1 is cultured in a suitable broth medium to produce the kigamicin compounds.

-

Extraction: The culture broth is centrifuged to separate the mycelial cake from the supernatant. The supernatant, containing the kigamicins, is then extracted with an appropriate organic solvent.

-

Purification: The crude extract is subjected to a series of chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual kigamicin congeners, including this compound.

-

Characterization: The purified this compound is then characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.

Mechanism of Action and Signaling Pathways

The kigamicin family of compounds exhibits a unique "anti-austerity" mechanism of action. They selectively induce cell death in cancer cells under conditions of nutrient deprivation, mimicking the tumor microenvironment, while showing significantly lower toxicity to the same cells in nutrient-rich conditions.[1][4][5]

Studies on Kigamicin D have shown that it blocks the activation of the protein kinase Akt (also known as Protein Kinase B or PKB) that is induced by nutrient starvation.[4][5] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, contributing to their resistance to apoptosis and their ability to thrive in harsh tumor microenvironments. By inhibiting Akt phosphorylation, kigamicins are thought to disrupt this survival mechanism, leading to selective cancer cell death. It is highly probable that this compound shares this mechanism of action.

Diagram 2: Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound via inhibition of the Akt signaling pathway.

Conclusion

This compound is a promising antitumor antibiotic with a novel anti-austerity mechanism of action. Its ability to selectively target cancer cells in nutrient-deprived conditions makes it a compelling candidate for further investigation in cancer drug development. This guide has summarized the available physico-chemical properties, provided a general experimental protocol for its isolation, and outlined its likely mechanism of action through the inhibition of the PI3K/Akt signaling pathway. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this compound.

References

- 1. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]

- 2. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kigamicins, novel antitumor antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Kigamicin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicins are a class of novel antitumor antibiotics produced by the actinomycete Amycolatopsis sp. ML630-mF1.[1] These compounds exhibit selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions, making them promising candidates for further investigation in drug development. Kigamicin B, a member of this family, has garnered significant interest for its potential therapeutic applications. This document provides a detailed protocol for the isolation and purification of this compound, along with relevant data presentation and a diagram of its putative signaling pathway.

Data Presentation

The following table summarizes the quantitative data typically obtained during the purification of this compound from a 10-liter fermentation culture of Amycolatopsis sp. ML630-mF1. The values presented are representative and may vary depending on the fermentation conditions and scale.

| Purification Step | Total Solids (g) | This compound (mg) | Purity (%) | Yield (%) |

| Culture Broth Filtrate | 500 | 150 | <1 | 100 |

| Ethyl Acetate Extract | 25 | 120 | 0.5 | 80 |

| Silica Gel Chromatography | 2.5 | 90 | 3.6 | 60 |

| Preparative HPLC | 0.06 | 50 | >98 | 33 |

Experimental Protocols

The isolation and purification of this compound involves a multi-step process commencing with the fermentation of Amycolatopsis sp. ML630-mF1, followed by extraction and a series of chromatographic separations.

1. Fermentation

-

Strain: Amycolatopsis sp. ML630-mF1

-

Medium: A suitable production medium containing soluble starch, glucose, yeast extract, peptone, and inorganic salts.

-

Culture Conditions: The strain is cultured in a 10-liter fermenter at 28°C for 7 days with aeration and agitation.

2. Extraction

-

The culture broth is filtered to separate the mycelium from the supernatant.

-

The filtrate is then extracted three times with an equal volume of ethyl acetate.

-

The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

3. Silica Gel Column Chromatography

-

The crude extract is adsorbed onto a small amount of silica gel and applied to a silica gel column.

-

The column is eluted with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, v/v).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.

-

Fractions containing this compound are pooled and the solvent is evaporated.

4. Preparative High-Performance Liquid Chromatography (HPLC)

-

The semi-purified sample from the silica gel column is dissolved in a minimal amount of methanol and subjected to preparative HPLC.

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile in water (e.g., 30% to 70% acetonitrile over 40 minutes).

-

Flow Rate: 10 mL/min.

-

Detection: UV at 254 nm.

-

The peak corresponding to this compound is collected, and the solvent is removed by lyophilization to yield pure this compound.

Signaling Pathway and Mechanism of Action

Kigamicins have been shown to exert their cytotoxic effects by inhibiting the activation of Akt, a key serine/threonine kinase in the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism. By blocking the phosphorylation and subsequent activation of Akt, this compound can induce apoptosis in cancer cells, particularly those under the stress of nutrient deprivation.

Figure 1: Proposed mechanism of action of this compound.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

Figure 2: Isolation and purification workflow for this compound.

References

Application Notes and Protocols for Kigamicin Production from Amycolatopsis sp.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cultivation of Amycolatopsis sp. to produce Kigamicins, a family of potent antitumor antibiotics.

Introduction to Kigamicin and Amycolatopsis sp.

Kigamicins are a group of polyphenol antibiotics produced by certain species of the actinomycete genus Amycolatopsis.[1][2] These compounds, including Kigamicin A, B, C, D, and E, have demonstrated significant cytotoxic activity against various cancer cell lines, particularly under nutrient-starved conditions, making them promising candidates for novel cancer therapies.[3][4][5][6] The producing organisms, such as Amycolatopsis regifaucium and other Amycolatopsis species, are Gram-positive, filamentous bacteria known for their rich secondary metabolism.[1][7][8] Understanding the optimal conditions for the cultivation of these microorganisms is crucial for maximizing the yield of Kigamicin for research and drug development purposes.

Recommended Strains

Several Amycolatopsis species have been identified as Kigamicin producers. The following strains are recommended for initiating a Kigamicin production project:

-

Amycolatopsis regifaucium (e.g., DSM 45072) : This species is a confirmed producer of Kigamicins.[1][7]

-

Amycolatopsis sp. ML630-mF1 : The culture broth of this strain was the source from which Kigamicins were first discovered.[3][4]

-

Amycolatopsis alba (e.g., DSM 44262) : While not a natural producer, the production of Kigamicin derivatives can be induced in this strain by the addition of N-acetyl-D-glucosamine to the culture medium.[9]

Cultivation and Fermentation Protocols

This section details the step-by-step protocols for the cultivation of Amycolatopsis sp. for Kigamicin production, from inoculum preparation to large-scale fermentation.

Inoculum Preparation

A two-stage inoculum preparation is recommended to ensure a healthy and abundant seed culture for the production phase.

Protocol 3.1: Inoculum Development

-

Spore Suspension Preparation : Aseptically transfer a loopful of spores from a mature slant culture of Amycolatopsis sp. into a sterile tube containing 5 mL of sterile water. Vortex thoroughly to create a homogenous spore suspension.

-

Seed Culture : Inoculate a 250 mL flask containing 50 mL of Seed Medium (see Table 2) with 2-5% (v/v) of the spore suspension.

-

Incubation : Incubate the flask on a rotary shaker at 200-250 rpm and 28-30°C for 36-48 hours, or until dense mycelial growth is observed.

-

Production Culture Inoculation : Use this seed culture to inoculate the production medium at a ratio of 4-5% (v/v).

Production Media

The composition of the fermentation medium is critical for achieving high yields of Kigamicin. Based on media used for the production of other secondary metabolites by Amycolatopsis sp., the following formulations are recommended.

Table 1: Recommended Production Media for Kigamicin

| Component | Concentration (g/L) | Role |

| Soluble Starch | 20.0 | Carbon Source |

| Yeast Extract | 10.0 | Nitrogen & Growth Factor Source |

| Peptone | 5.0 | Nitrogen Source |

| KH₂PO₄ | 1.0 | Phosphate Source & pH Buffer |

| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |

| N-acetyl-D-glucosamine | 5.28 (25 mM) | Inducer (for A. alba) |

| pH | 7.0 - 7.6 | Optimal pH Range |

Note: For Amycolatopsis alba, the addition of N-acetyl-D-glucosamine is crucial for inducing Kigamicin production.[9]

Fermentation Parameters

Optimal fermentation parameters are essential for maximizing biomass and Kigamicin production. The following table summarizes the recommended starting parameters, which may require further optimization depending on the specific strain and bioreactor setup.

Table 2: Recommended Fermentation Parameters

| Parameter | Optimal Range | Notes |

| Temperature | 28 - 30°C | |

| pH | 7.0 - 7.6 | Maintain with sterile NaOH/HCl |

| Agitation | 200 - 300 rpm | Ensure adequate mixing and aeration |

| Aeration | 1.0 - 1.5 vvm | Provide sufficient dissolved oxygen |

| Fermentation Time | 5 - 7 days | Monitor production by HPLC |

Extraction and Purification of Kigamicin

This section outlines a general protocol for the extraction and purification of Kigamicin from the fermentation broth.

Protocol 4.1: Kigamicin Extraction and Purification

-

Harvesting : After the fermentation period (typically 5-7 days), harvest the culture broth.

-

Mycelial Separation : Separate the mycelia from the supernatant by centrifugation at 8,000-10,000 x g for 20 minutes.

-

Supernatant Extraction : Extract the cell-free supernatant with an equal volume of ethyl acetate. Repeat the extraction twice to maximize recovery.

-

Concentration : Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification :

-

Silica Gel Chromatography : Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform-methanol to separate the Kigamicin-containing fractions.

-

Preparative HPLC : Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

-

Purity Analysis : Assess the purity of the isolated Kigamicin fractions by analytical HPLC and confirm their identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods for Kigamicin Quantification

Accurate quantification of Kigamicin is essential for process optimization and yield determination.

Protocol 5.1: HPLC-DAD Method for Kigamicin Quantification

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate : 1.0 mL/min.

-

Detection : Diode-Array Detector (DAD) monitoring at the characteristic absorbance maxima of Kigamicins.

-

Quantification : Use a standard curve prepared with purified Kigamicin of a known concentration.

Biosynthesis and Regulation of Kigamicin

The biosynthesis of Kigamicins is governed by a type II polyketide synthase (PKS) gene cluster.[1][10] Understanding the regulation of this cluster is key to enhancing production through metabolic engineering.

Kigamicin Biosynthetic Pathway

The Kigamicin biosynthetic gene cluster in Amycolatopsis regifaucium contains the necessary enzymes for the assembly of the polyketide backbone and its subsequent modifications, including glycosylation, to form the final Kigamicin structures.

Caption: Simplified workflow of Kigamicin biosynthesis.

Regulatory Considerations

The expression of secondary metabolite biosynthetic gene clusters in Amycolatopsis is often tightly regulated by complex signaling pathways. While the specific regulators of the Kigamicin cluster are not yet fully elucidated, general strategies to enhance production include:

-

Elicitation : The addition of N-acetyl-D-glucosamine has been shown to induce Kigamicin production in A. alba, suggesting a role for specific signaling pathways in activating the gene cluster.[9]

-

Promoter Engineering : Replacing the native promoter of the Kigamicin biosynthetic gene cluster with a strong, constitutive promoter can lead to increased expression and higher yields.

-

Regulator Gene Manipulation : Identifying and knocking out repressor genes or overexpressing activator genes associated with the Kigamicin cluster can significantly enhance production.

Caption: Putative regulatory cascade for Kigamicin production.

Experimental Workflow Summary

The following diagram provides a high-level overview of the entire process from strain selection to purified Kigamicin.

Caption: Overall experimental workflow for Kigamicin production.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]